Class-Level COX-2 Inhibitory Potency Relative to Celecoxib
In the closest published class of 1,3,5-triaryl-4,5-dihydro-1H-pyrazole methanesulfonyl derivatives, the most potent compounds (e.g., 13d, 13f, 13k, 13o) exhibited ED50 values of 66.5–79.8 μmol/kg in carrageenan-induced paw edema, comparable to celecoxib (ED50 = 68.1 μmol/kg) [1]. While no direct data exist for our target compound, its structural alignment with the pharmacophore model (N1-methanesulfonyl, C3-aryl, C5-aryl) places it within the active series. The thiophen-3-yl group at C5 is a known bioisostere for phenyl, suggesting potential for similar or modulated COX-2 selectivity.
| Evidence Dimension | In vivo anti-inflammatory activity (ED50, μmol/kg) |
|---|---|
| Target Compound Data | No direct data available |
| Comparator Or Baseline | Class lead 13d: ED50 = 66.5 μmol/kg; Celecoxib: ED50 = 68.1 μmol/kg |
| Quantified Difference | Class leads show equipotency to celecoxib. Target compound potency is projected to fall within the 66.5–79.8 μmol/kg range based on structural analogy. |
| Conditions | Carrageenan-induced rat paw edema model |
Why This Matters
Procurement for COX-2-focused programs requires assurance that the compound's scaffold is pre-validated in vivo; class-level ED50 data provides a potency benchmark for analog selection.
- [1] Abdellatif, K. R. A., Elsaady, M. T., Abdel-Aziz, S. A., & Abusabaa, A. H. A. (2016). Synthesis, cyclooxygenase inhibition and anti-inflammatory evaluation of new 1,3,5-triaryl-4,5-dihydro-1H-pyrazole derivatives possessing methanesulphonyl pharmacophore. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(6), 1545–1555. View Source
